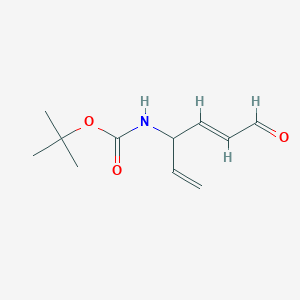

4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Research on related compounds has shown that the synthesis of complex esters and acids often involves multi-step reactions including Michael reactions, Friedel-Crafts reactions, and Knoevenagel condensation. For instance, 2-Methyl-4-phenylpentanedioic acid, a compound with a somewhat similar structure, is prepared via the Michael reaction followed by hydrolysis of the adduct (Natekar & Samant, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to "4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester" has been explored through various analytical techniques, including NMR and X-ray crystallography. For example, the study of substituted methylene malonamic acids utilized 1H NMR and HPLC for structural validation (Hamper et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have demonstrated a variety of transformations, including cyclocondensation, which leads to the formation of bicyclic and tricyclic compounds with significant chemical diversity (Winnik, 1995). Additionally, Vilsmeier-Haack reactions have been used to synthesize oxazolin-5-ones from N-acyl-α-amino acids, showcasing the compound's reactivity towards various nucleophiles (Singh & Singh, 2000).

Physical Properties Analysis

The physical properties of compounds analogous to "4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester" often include their solubility, melting points, and spectroscopic characteristics, which are crucial for their identification and purity assessment. For example, the characterization of a 96-member substituted methylene malonamic acid library emphasized the importance of 1H NMR and HPLC data for assessing structural integrity and purity (Hamper et al., 1999).

Aplicaciones Científicas De Investigación

Alkoxycarbonylation of Unsaturated Substrates

The synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates, including pentenoic and undecenoic acids, using palladium catalysts, presents a method for producing ester products. This approach is significant for chemical industry applications such as resource saving, waste minimization, and environmental safety improvements. It hints at the potential for synthesizing complex esters like "4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester" through similar methodologies, especially for applications in polymer production and advanced chemical products (Sevostyanova & Batashev, 2023).

Chemistry of Heterocyclic Compounds

The reactivity of derivatives similar to the compound has been explored for the synthesis of various classes of heterocyclic compounds. This includes applications in synthesizing pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Such research underscores the potential of complex esters and their derivatives in the synthesis of dyes and heterocyclic compounds, suggesting a pathway for the application of "4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester" in similar contexts (Gomaa & Ali, 2020).

Biopolymer Ethers and Esters

Research into the chemical modification of xylan to produce biopolymer ethers and esters, including the synthesis of novel xylan esters, points to a broad range of applications for esterified compounds. These applications range from drug delivery systems to additives in paper production and antimicrobial agents, suggesting potential research avenues for the compound in the development of new materials or as part of biomedical research (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Mutagen Formation from Omega-3 Fat Peroxidation

The formation of mutagens, such as 4-oxo-2-hexenal from the peroxidation of omega-3 fats, and their subsequent interaction with DNA to form adducts, highlights the importance of understanding the chemical reactivity and potential health impacts of complex organic compounds. While not directly related, this research area emphasizes the need for thorough investigation into the reactivity and biological interactions of compounds like "4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester" (Kasai & Kawai, 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

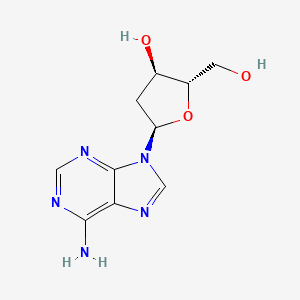

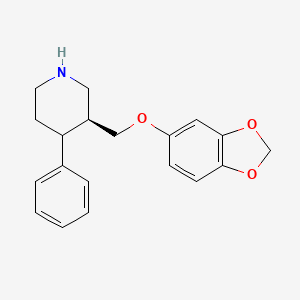

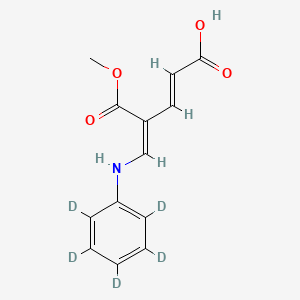

(2E,4Z)-4-methoxycarbonyl-5-(2,3,4,5,6-pentadeuterioanilino)penta-2,4-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/b8-7+,10-9-/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKGPQZCFBLFIG-GBDHNZSISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N/C=C(/C=C/C(=O)O)\C(=O)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.